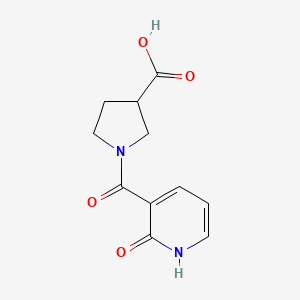

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid

Description

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound functionalized with a 2-hydroxynicotinoyl (2-hydroxy-pyridine-3-carbonyl) group. The hydroxynicotinoyl group introduces hydrogen-bonding and coordination capabilities, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-(2-oxo-1H-pyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-9-8(2-1-4-12-9)10(15)13-5-3-7(6-13)11(16)17/h1-2,4,7H,3,5-6H2,(H,12,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOHFRHSKKPCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxynicotinic acid and pyrrolidine-3-carboxylic acid.

Coupling Reaction: The key step in the synthesis is the coupling of 2-hydroxynicotinic acid with pyrrolidine-3-carboxylic acid. This can be achieved through various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete coupling.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the nicotinoyl moiety can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different oxidation states.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of new pharmacophores.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Analysis

- Hydrogen-Bonding Capacity: The 2-hydroxynicotinoyl group in the target compound provides dual hydrogen-bond donor/acceptor sites (hydroxyl and pyridine N), unlike the monofunctional hydroxyphenyl group in or the non-polar CF₃ group in . This could enhance binding to targets like kinases or proteases.

- Metabolic Stability: The hydroxynicotinoyl moiety may undergo faster oxidative metabolism than the CF₃-substituted analog but slower than the hydroxyphenyl derivative .

Biological Activity

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid (CAS No. 1410447-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2-Hydroxynicotinoyl)pyrrolidine-3-carboxylic acid is characterized by the following structural features:

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- Functional Groups : Contains a pyrrolidine ring, a carboxylic acid group, and a hydroxynicotinoyl moiety.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrolidine-3-carboxylic acids exhibit promising antimicrobial activity against various pathogens. The biological activity of 1-(2-hydroxynicotinoyl)pyrrolidine-3-carboxylic acid has been evaluated against several Gram-positive bacteria and fungi.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 64 | Active against MRSA |

| Enterococcus faecalis | 128 | Moderate activity |

| Clostridioides difficile | 128 | Moderate activity |

| Candida auris | 16 | Active against resistant strains |

These results indicate that the compound exhibits structure-dependent antimicrobial activity, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens .

The mechanisms underlying the biological activity of 1-(2-hydroxynicotinoyl)pyrrolidine-3-carboxylic acid are still being elucidated. Preliminary findings suggest that it may function through:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of bacterial cell walls, leading to cell lysis.

- Interference with Protein Synthesis : Some derivatives affect ribosomal function, inhibiting bacterial growth.

Study on Antimicrobial Efficacy

In a study focused on the antimicrobial properties of pyrrolidine derivatives, 1-(2-hydroxynicotinoyl)pyrrolidine-3-carboxylic acid was tested alongside other compounds. The results indicated that it had comparable efficacy to established antibiotics, showcasing its potential as a scaffold for new antimicrobial agents .

Cytotoxicity Assessment

Another aspect of research involved assessing the cytotoxicity of this compound in human cell lines. The compound demonstrated favorable cytotoxic profiles in human small airway epithelial cells (HSAEC-1), suggesting that it could be developed further for therapeutic applications without significant toxicity .

Research Findings and Future Directions

Research into 1-(2-hydroxynicotinoyl)pyrrolidine-3-carboxylic acid is ongoing, with several promising findings:

- Antimicrobial Resistance : Given the rising concern over antimicrobial resistance, this compound could serve as a lead for developing new antibiotics targeting resistant strains.

- Further Structural Modifications : Future studies will likely explore modifications to enhance its potency and selectivity against specific pathogens.

- Mechanistic Studies : Detailed mechanistic studies are necessary to fully understand how this compound interacts with bacterial targets and its potential side effects in human cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.